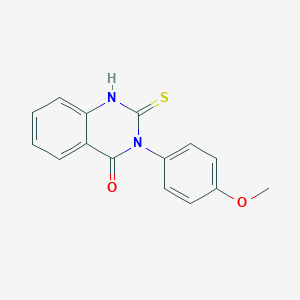

2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)17-14(18)12-4-2-3-5-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFXCPZRAWGWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350395 | |

| Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-88-5 | |

| Record name | 1031-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Synthesis, Spectroscopic Characterization, and Analysis

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and detailed characterization of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, a molecule of significant interest within the broader class of quinazolinone derivatives.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinone-based structures are a cornerstone in medicinal chemistry, renowned for their wide array of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a mercapto group at the 2-position and a substituted phenyl ring at the 3-position, as in the title compound, often enhances or modifies its biological efficacy. This guide focuses on the precise synthesis and rigorous characterization of this compound, providing a robust framework for its reliable preparation and validation.

Synthesis of this compound

The synthesis of the target compound is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of anthranilic acid with 4-methoxyphenyl isothiocyanate.[6] This approach is favored for its efficiency and the commercial availability of the starting materials.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism. The initial step is a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate.[7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone ring structure.

Caption: Reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Anthranilic acid

-

4-Methoxyphenyl isothiocyanate

-

Ethanol (or another suitable solvent like a deep eutectic solvent for a greener approach)[8]

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in ethanol.

-

Add 4-methoxyphenyl isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for a designated period (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain the pure this compound.

Characterization of the Synthesized Compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the synthesized compound.

Caption: Workflow for spectroscopic analysis and structure confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3200-3400 | Present due to tautomerism |

| C=O Stretch (Amide) | ~1670-1690 | Characteristic of the quinazolinone ring |

| C=N Stretch | ~1600-1620 | Present in the quinazolinone ring |

| C=S Stretch (Thione) | ~1100-1250 | Indicates the mercapto group in its thione tautomeric form |

| C-O-C Stretch (Ether) | ~1250 and ~1030 | Asymmetric and symmetric stretching of the methoxy group |

Note: The mercapto group can exist in tautomeric equilibrium with the thione form. The IR spectrum often reflects the predominant tautomer in the solid state.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons of the quinazolinone ring system and the 4-methoxyphenyl substituent, as well as the methoxy group protons.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Quinazolinone) | ~7.2-8.2 | Multiplets | 4H |

| Aromatic (Methoxyphenyl) | ~6.9-7.4 | Doublets (AA'BB' system) | 4H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -SH/-NH | Variable (broad) | Singlet | 1H |

Note: The chemical shift of the -SH or -NH proton can be variable and may broaden or exchange with D₂O.[10][11]

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=S (Thione) | ~175-180 |

| C=O (Amide) | ~160-165 |

| Aromatic & C=N | ~114-150 |

| -OCH₃ | ~55-56 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[12][13]

Expected Mass Spectrometric Data:

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 285.0747 | ~285 |

| [M+Na]⁺ | 307.0566 | ~307 |

The fragmentation pattern can be complex but may involve the loss of fragments corresponding to the methoxy group or parts of the quinazolinone ring.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which should correspond to the calculated values for the molecular formula C₁₅H₁₂N₂O₂S.

Calculated Elemental Composition:

| Element | Percentage (%) |

| Carbon (C) | 63.36 |

| Hydrogen (H) | 4.25 |

| Nitrogen (N) | 9.85 |

| Sulfur (S) | 11.28 |

Conclusion

This technical guide has outlined a reliable synthetic procedure and a comprehensive characterization workflow for this compound. By following the detailed protocols and understanding the expected analytical data, researchers can confidently synthesize and validate this important quinazolinone derivative for further investigation in drug discovery and development programs.

References

-

Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (URL: [Link])

-

Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (URL: [Link])

-

Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. (URL: [Link])

-

Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. (URL: [Link])

-

Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. (URL: [Link])

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (URL: [Link])

-

Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (URL: [Link])

-

Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (URL: [Link])

-

Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (URL: [Link])

-

Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (URL: [Link])

-

Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... (URL: [Link])

-

Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. (URL: [Link])

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (URL: [Link])

-

Synthesis of 2-substituted-4(3H)-quinazolinones 4. (URL: [Link])

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (URL: [Link])

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (URL: [Link])

-

Example of sulfur elimination. Reaction of alkyl isothiocyanates with anthranilic acid. (URL: [Link])

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (URL: [Link])

-

Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. (URL: [Link])

-

2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... (URL: [Link])

-

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. (URL: [Link])

-

2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. (URL: [Link])

-

Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar... (URL: [Link])

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpscr.info [ijpscr.info]

- 11. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

Spectroscopic analysis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the compound this compound, a molecule of interest in medicinal chemistry due to the pharmacological potential of the quinazolinone scaffold. As a Senior Application Scientist, this document is structured to not only present data but to also provide the underlying scientific reasoning for the chosen analytical methodologies, ensuring a robust and validated approach to its structural elucidation.

Introduction: The Quinazolinone Core in Drug Discovery

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties, stem from their versatile and relatively rigid bicyclic structure. The subject of this guide, this compound, incorporates several key functional groups that contribute to its unique chemical and potential biological characteristics: the quinazolinone core, a reactive mercapto group, and a methoxyphenyl substituent. Accurate and unambiguous structural confirmation is the bedrock of any meaningful biological evaluation, making a thorough spectroscopic analysis indispensable.

Synthesis Pathway Overview

A common and efficient method for the synthesis of 2-mercapto-3-arylquinazolin-4(3H)-ones involves a multi-step process. A typical route starts with the reaction of anthranilic acid with an isothiocyanate, in this case, 4-methoxyphenyl isothiocyanate. This reaction proceeds via an intermediate thiourea which then undergoes cyclization to form the desired quinazolinone ring system. Understanding the synthetic route is crucial as it provides insights into potential impurities and side products that might be observed during spectroscopic analysis.

Figure 1: A simplified schematic of the typical synthesis pathway for this compound.

Spectroscopic Characterization: A Multi-faceted Approach

No single spectroscopic technique can provide a complete structural picture. Therefore, a combination of methods is employed to elucidate the structure of this compound. This guide will cover Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Data Interpretation:

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

| N-H Stretch | 3400-3100 | Indicates the presence of the amine group in the quinazolinone ring. |

| C-H Stretch (Aromatic) | 3100-3000 | Confirms the presence of the aromatic rings. |

| C=O Stretch (Amide) | 1700-1650 | A strong band characteristic of the carbonyl group in the quinazolinone ring. |

| C=N Stretch | 1620-1580 | Corresponds to the imine bond within the quinazolinone structure. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands indicating the presence of the benzene and methoxyphenyl rings. |

| S-H Stretch | 2600-2550 | A weak band that is characteristic of the mercapto group. |

| C-O-C Stretch (Ether) | 1250-1050 | Confirms the presence of the methoxy group. |

The presence of a sharp, strong peak around 1680 cm⁻¹ is a key indicator of the C=O group in the quinazolinone ring. The N-H stretching vibration, which is often broad, confirms the presence of the amine proton. The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent is critical to avoid interfering signals.

-

Data Acquisition: The sample solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer.

-

Data Processing: The raw data is Fourier transformed to obtain the NMR spectrum.

¹H NMR Data Interpretation:

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shift (δ), integration, and multiplicity of each signal provide valuable structural information.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Quinazolinone Ring) | 7.0 - 8.5 | Multiplet | 4H |

| Aromatic Protons (Methoxyphenyl Ring) | 6.8 - 7.5 | Multiplet | 4H |

| -OCH₃ Protons | ~3.8 | Singlet | 3H |

| -SH Proton | Variable (often broad) | Singlet | 1H |

| -NH Proton | Variable (often broad) | Singlet | 1H |

The aromatic protons will appear as a complex multiplet in the downfield region of the spectrum due to the electron-withdrawing effects of the carbonyl and imine groups. The methoxy protons will appear as a sharp singlet, typically around 3.8 ppm. The chemical shifts of the -SH and -NH protons can be variable and are often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160 - 180 |

| C=S (Thione) | 180 - 200 |

| Aromatic Carbons | 110 - 160 |

| -OCH₃ Carbon | ~55 |

The carbonyl carbon of the quinazolinone ring is expected to appear significantly downfield. The presence of a signal in the 180-200 ppm range would suggest the presence of the thione tautomer. The aromatic region will show multiple signals corresponding to the different carbon environments in the two aromatic rings. The methoxy carbon will have a characteristic signal around 55 ppm.

Figure 2: A generalized workflow for the spectroscopic analysis and structural confirmation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.

-

Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Data Interpretation:

The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the molecular formula.

-

Expected Molecular Weight: C₁₅H₁₂N₂O₂S = 284.34 g/mol

-

Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z = 285.07

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may include the loss of the methoxy group or cleavage of the quinazolinone ring.

Conclusion: A Cohesive Structural Narrative

The spectroscopic analysis of this compound requires a synergistic approach. FT-IR provides a rapid screen for key functional groups, while ¹H and ¹³C NMR offer a detailed map of the molecular skeleton and the connectivity of atoms. Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a self-validating system for the unambiguous structural elucidation of this and other related quinazolinone derivatives, which is a critical step in the journey of drug discovery and development.

References

-

Synthesis and antimicrobial activity of some new 2-mercapto-3-substituted-quinazolin-4(3H)-ones. Organic and Medicinal Chemistry Letters.[Link]

-

Synthesis, characterization and biological evaluation of some novel 2-mercapto-3-substituted quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society.[Link]

-

Quinazolinone and Quinazoline Derivatives: Recent Developments in Medicinal Chemistry. Molecules.[Link]

Navigating the Spectroscopic Landscape of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insights into molecular architecture. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral data of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest within medicinal chemistry. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of its spectral features.

Introduction: The Quinazolinone Core in Medicinal Chemistry

Quinazolinone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The incorporation of a mercapto group and a substituted phenyl ring, as seen in this compound, can significantly modulate its pharmacological profile. Understanding the precise arrangement of these functionalities is critical for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents. NMR spectroscopy provides the definitive data required for this structural confirmation.

The Crucial Role of NMR in Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, it is possible to deduce the connectivity of atoms and the electronic environment of each nucleus. For a molecule such as this compound, NMR is indispensable for confirming the successful synthesis and for unambiguously assigning the positions of the substituents on the quinazolinone and phenyl rings.

Synthesis and Characterization

The synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-ones is a well-established area of organic chemistry. A common synthetic route involves the reaction of an appropriate anthranilic acid derivative with an isothiocyanate.[1] In the case of the title compound, this would typically involve the reaction of anthranilic acid with 4-methoxyphenyl isothiocyanate.

Caption: Synthetic workflow for the target compound.

Following synthesis, purification is typically achieved through recrystallization or column chromatography. The structural confirmation is then carried out using a suite of spectroscopic techniques, with NMR being the most definitive.

Predicted ¹H and ¹³C NMR Spectral Data

4.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinazolinone and the 4-methoxyphenyl rings, as well as the methoxy group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.0 - 13.0 | Singlet (broad) | 1H | SH (Thiol) or NH (Thione) |

| ~ 8.1 - 8.3 | Doublet of doublets | 1H | H-5 (Quinazolinone) |

| ~ 7.7 - 7.9 | Multiplet | 1H | H-7 (Quinazolinone) |

| ~ 7.3 - 7.5 | Multiplet | 2H | H-6, H-8 (Quinazolinone) |

| ~ 7.2 - 7.4 | Doublet | 2H | H-2', H-6' (p-Methoxyphenyl) |

| ~ 6.9 - 7.1 | Doublet | 2H | H-3', H-5' (p-Methoxyphenyl) |

| ~ 3.8 | Singlet | 3H | OCH₃ |

Rationale for Assignments:

-

The proton of the mercapto group (or the N-H proton in the thione tautomer) is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

The protons on the quinazolinone ring will exhibit characteristic splitting patterns. H-5 is typically the most deshielded aromatic proton of this ring system due to the anisotropic effect of the adjacent carbonyl group.

-

The protons of the 4-methoxyphenyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring, with coupling constants in the range of 8-9 Hz.

-

The methoxy protons will give rise to a sharp singlet at approximately 3.8 ppm.

4.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 180 | C=S (Thione) |

| ~ 160 - 165 | C=O (Amide) |

| ~ 158 - 162 | C-4' (p-Methoxyphenyl) |

| ~ 145 - 150 | C-8a (Quinazolinone) |

| ~ 135 - 140 | C-4a (Quinazolinone) |

| ~ 130 - 135 | C-7 (Quinazolinone) |

| ~ 128 - 132 | C-2', C-6' (p-Methoxyphenyl) |

| ~ 125 - 128 | C-5 (Quinazolinone) |

| ~ 120 - 125 | C-6 (Quinazolinone) |

| ~ 115 - 120 | C-8 (Quinazolinone) |

| ~ 113 - 117 | C-3', C-5' (p-Methoxyphenyl) |

| ~ 110 - 115 | C-1' (p-Methoxyphenyl) |

| ~ 55 - 56 | OCH₃ |

Rationale for Assignments:

-

The carbonyl carbon (C=O) and the thione carbon (C=S) are expected to be the most downfield signals.

-

The carbon attached to the methoxy group (C-4') will be significantly shielded.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-150 ppm), with their specific chemical shifts influenced by the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

5.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

5.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: Approximately 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Caption: Experimental workflow for NMR analysis.

Conclusion and Future Outlook

The structural integrity of this compound is best confirmed through a detailed analysis of its ¹H and ¹³C NMR spectra. While experimental data for this specific isomer is not widely published, a predictive analysis based on known chemical shift trends and the spectra of related compounds provides a strong foundation for its characterization. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality NMR data, which is a critical step in the drug discovery and development pipeline. Future work should focus on the acquisition and full assignment of the experimental NMR spectra for this compound to provide a definitive reference for the scientific community.

References

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodrin. Retrieved from [Link]

-

Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

-

MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The 2-mercapto-3-arylquinazolin-4(3H)-one scaffold, in particular, has garnered significant attention as a privileged structure in drug discovery. This technical guide provides a comprehensive analysis of the synthesis, characterization, and critically, the crystal structure of this important class of molecules. While a definitive crystal structure for 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is not publicly available, this guide will leverage the crystallographic data of a closely related analog, 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, to provide deep insights into the structural characteristics that govern the physicochemical and biological properties of these compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel quinazolinone-based therapeutics.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, is a versatile pharmacophore present in numerous biologically active compounds and approved drugs.[1][2] Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. The introduction of a mercapto group at the 2-position and an aryl substituent at the 3-position gives rise to the 2-mercapto-3-arylquinazolin-4(3H)-one scaffold, a class of compounds with significant therapeutic potential. The 4-methoxyphenyl substituent at the N-3 position is of particular interest as it can influence the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic and pharmacodynamic profile.[2]

A thorough understanding of the three-dimensional arrangement of atoms within a molecule is paramount for rational drug design. X-ray crystallography provides an unparalleled level of detail in this regard, revealing precise bond lengths, bond angles, and intermolecular interactions. This structural information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent and selective drug candidates.

Synthesis and Characterization

The synthesis of this compound and its analogs is typically achieved through a cyclocondensation reaction. A general and efficient method involves the reaction of an appropriate anthranilic acid with an isothiocyanate.[3]

Synthetic Protocol: A Representative Example

The following protocol describes a general method for the synthesis of 2-mercapto-3-arylquinazolin-4(3H)-ones.

Materials:

-

Anthranilic acid

-

4-methoxyphenyl isothiocyanate

-

Ethanol

-

Triethylamine

Procedure:

-

A mixture of anthranilic acid (1.0 eq) and 4-methoxyphenyl isothiocyanate (1.0 eq) in ethanol is prepared.

-

A catalytic amount of triethylamine is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired this compound.

Causality Behind Experimental Choices:

-

Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

-

Triethylamine acts as a base to facilitate the cyclization step.

-

Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the C=O (around 1680 cm⁻¹), C=S (around 1250 cm⁻¹), and N-H (around 3200 cm⁻¹) stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the quinazolinone and the 4-methoxyphenyl rings, as well as a singlet for the methoxy group protons.

-

¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule, including the characteristic signals for the carbonyl and thiocarbonyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, confirming the expected molecular formula.

Unveiling the Architecture: Crystal Structure Analysis

Crystallographic Data of the Analog

The crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one reveals important details about the molecular geometry and intermolecular interactions.[4]

| Parameter | Value |

| Chemical Formula | C₂₂H₁₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (2) |

| b (Å) | 16.9876 (4) |

| c (Å) | 9.8765 (2) |

| α (°) | 90 |

| β (°) | 101.234 (5) |

| γ (°) | 90 |

| Volume (ų) | 1667.89 (7) |

| Z | 4 |

Molecular Conformation and Key Structural Features

The quinazolinone ring system is essentially planar, a characteristic feature of this scaffold. The phenyl ring at the 2-position and the 4-hydroxyphenyl ring at the 3-position are inclined with respect to the quinazolinone plane.[4] In the case of our target molecule, the 4-methoxyphenyl group at the N-3 position would also be expected to be twisted out of the quinazolinone plane due to steric hindrance.

The C=O and C=S (in the target molecule) or C=C (in the analog) bonds will exhibit their expected double bond character. The bond lengths and angles within the aromatic rings will be consistent with those of substituted benzene rings.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of quinazolinone derivatives are packed together through a network of intermolecular interactions. In the analog structure, O-H···O hydrogen bonds are observed, leading to the formation of helical chains.[4] For this compound, N-H···O or N-H···S hydrogen bonds, as well as C-H···π and π-π stacking interactions, are expected to play a significant role in the crystal packing. These non-covalent interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid, such as solubility and melting point.

Experimental Workflow: From Synthesis to Structure

The following diagram illustrates the typical workflow for the synthesis and structural elucidation of a novel quinazolinone derivative.

Caption: A typical experimental workflow for the synthesis and structural determination of quinazolinone derivatives.

Structure-Activity Relationship (SAR) and Drug Development Implications

The structural insights gained from crystallographic studies are pivotal for understanding the SAR of quinazolinone derivatives.

Caption: The central role of crystal structure in guiding rational drug design for quinazolinone-based therapeutics.

The orientation of the 4-methoxyphenyl group relative to the quinazolinone core, for instance, can significantly impact how the molecule fits into the binding pocket of a target protein. The nature and position of substituents on the aromatic rings can be systematically varied to optimize interactions with the target and improve potency and selectivity. Furthermore, understanding the intermolecular interactions in the crystal lattice can aid in the development of stable and bioavailable solid-state formulations.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a dedicated crystal structure for this specific molecule remains to be determined, analysis of closely related analogs provides a robust framework for understanding its key structural features. This technical guide has outlined the synthesis, characterization, and structural analysis of this important class of compounds, providing a foundation for future research.

Future work should focus on obtaining a definitive crystal structure of the title compound to validate the inferences made in this guide. Further exploration of the SAR through the synthesis and biological evaluation of a library of analogs will be crucial for identifying lead candidates with enhanced therapeutic potential. The integration of computational modeling with experimental data will undoubtedly accelerate the discovery and development of the next generation of quinazolinone-based drugs.

References

-

Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]

-

PubChem. (n.d.). 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

- Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a novel 2-mercapto-3-phenyl-4(3H)-quinazolinone and its metal complexes. Iraqi Journal of Science.

- Zolfigol, M. A., et al. (2012). A Facile and Convenient Method to the One-Pot Synthesis of 2-Mercapto-4(3H)-quinazolinones.

- Koval, V. V., et al. (2020). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one.

- MDPI. (2022). Quinazolin-4(3H)

- de Oliveira, C. S., et al. (2022). Synthesis and Evaluation of 2‑Substituted Quinazolin‑4(3H)‑ones as Potential Antileukemic Agents. ACS Omega.

- Tubulin plays a central role in mitosis and has been the target of multiple anticancer drugs, including paclitaxel. Herein two separate families of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones, comprising 57 compounds in total, were synthesised. [No valid URL provided]

-

ChemSrc. (n.d.). 2-mercapto-3-(2-methoxy-phenyl)-3h-quinazolin-4-one. Retrieved from [Link]

- Molnar, M., et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society.

-

PubChemLite. (n.d.). 4(1h)-quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride. Retrieved from [Link]

-

Koval, V. V., et al. (2020). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. National Institutes of Health. Available at: [Link]

- Al-Sanea, M. M., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors.

- ResearchGate. (2022). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents.

- MDPI. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI.

- MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives represent a pivotal class of heterocyclic compounds, consistently drawing significant attention within the medicinal chemistry landscape. Their versatile scaffold allows for a diverse range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] This guide focuses on a specific, promising derivative: 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one .

The unique structural features of this molecule, namely the quinazolinone core, a reactive mercapto group at the 2-position, and a 4-methoxyphenyl substituent at the 3-position, contribute to its distinct physicochemical properties and biological profile. The presence of the mercapto group offers a prime site for synthetic modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The 4-methoxyphenyl group, in turn, can influence the compound's lipophilicity and electronic characteristics, which are critical for its interaction with biological targets.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key chemical transformations.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular structure and inherent physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Molecular Identity:

| Property | Value | Source |

| IUPAC Name | 3-(4-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | N/A |

| CAS Number | 1031-88-5 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O₂S | N/A |

| Molecular Weight | 284.33 g/mol | [1] |

Physicochemical Data:

While a complete, experimentally verified dataset for this specific compound is not available in a single source, the following table compiles available data and representative values from closely related analogues. Researchers should consider these as expected ranges and are encouraged to perform their own characterization.

| Property | Value/Expected Range | Notes |

| Melting Point | 200-230 °C | Melting points for analogous 2-mercapto-3-arylquinazolin-4(3H)-ones typically fall within this range. For example, the 3-phenyl derivative melts at 283.8-286.3 °C.[2] |

| Appearance | White to off-white or pale yellow solid | Based on observations of similar quinazolinone derivatives. |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. Limited solubility in alcohols and chlorinated solvents. Very low solubility in water. | Quinazolinone derivatives are known to be soluble in DMSO for biological testing.[3] |

Spectral Data Interpretation:

The following provides an interpretation of the expected spectral data for this compound, based on the analysis of its structural motifs and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazolinone ring system and the 4-methoxyphenyl group. The methoxy group will present as a sharp singlet around 3.8 ppm. The aromatic protons will appear in the range of 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns dependent on their positions. A broad singlet corresponding to the N-H proton of the thioamide tautomer may also be observed.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (C=O) of the quinazolinone ring around 160-165 ppm and the thiocarbonyl carbon (C=S) in the thione tautomer appearing further downfield. The methoxy carbon will resonate around 55 ppm. The aromatic carbons will produce a series of signals in the 110-150 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1700 cm⁻¹. A band corresponding to the N-H stretch of the thioamide tautomer may be observed around 3100-3300 cm⁻¹. C=C stretching vibrations from the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 284.33). Fragmentation patterns would likely involve the loss of fragments from the substituents.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a well-established cyclization reaction. The following protocol is a representative procedure based on common methods for the synthesis of 2-mercapto-3-arylquinazolin-4(3H)-ones.

Reaction Scheme:

Figure 1: General synthetic pathway for this compound.

Experimental Protocol:

Materials:

-

Anthranilic acid

-

4-Methoxyphenyl isothiocyanate

-

Ethanol (or another suitable solvent like DMF)

-

Triethylamine (or another suitable base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add 4-methoxyphenyl isothiocyanate (1.0 equivalent) followed by a catalytic amount of a base like triethylamine.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent to remove any unreacted starting materials, and then dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Self-Validation and Causality:

-

Choice of Solvent: Ethanol is a common and relatively green solvent for this type of condensation reaction. Other polar aprotic solvents like DMF can also be used and may lead to faster reaction times.

-

Role of the Base: The base, such as triethylamine, acts as a catalyst to facilitate the initial nucleophilic attack and the subsequent cyclization step.

-

Monitoring by TLC: TLC is a crucial and straightforward technique to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged heating.

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the mercapto group, which can exist in tautomeric equilibrium with its thione form. This functionality makes the compound a versatile building block for further synthetic elaborations.

Thione-Thiol Tautomerism:

The 2-mercapto group exists in equilibrium between the thione (C=S) and thiol (-SH) forms. The equilibrium position is influenced by the solvent and the electronic nature of the substituents. This tautomerism is key to its reactivity.

S-Alkylation:

The most prominent reaction of this class of compounds is the S-alkylation of the mercapto group. The thiol tautomer is nucleophilic and readily reacts with various electrophiles, such as alkyl halides, in the presence of a base. This reaction is a cornerstone for the synthesis of diverse libraries of 2-substituted-thio-quinazolinones for biological screening.[4]

S-Alkylation Workflow:

Figure 2: A typical workflow for the S-alkylation of the title compound.

Experimental Protocol for S-Alkylation:

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (or another suitable base)

-

Acetone (or DMF)

Procedure:

-

Reaction Setup: Suspend this compound (1.0 equivalent) and potassium carbonate (1.5-2.0 equivalents) in acetone in a round-bottom flask with a magnetic stirrer.

-

Addition of Electrophile: Add the desired alkyl halide (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a few hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure S-alkylated derivative.

Self-Validation and Causality:

-

Base Selection: Anhydrous potassium carbonate is a commonly used and effective base for this transformation as it is easily removed by filtration.

-

Solvent Choice: Acetone is a good solvent for this reaction as it is relatively inert and allows for easy work-up. DMF can be used for less reactive alkyl halides.

-

Stoichiometry: A slight excess of the alkyl halide is often used to ensure complete conversion of the starting material.

Potential Applications in Drug Discovery

The quinazolinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, and derivatives of this compound have been investigated for a range of therapeutic applications.

-

Anticancer Activity: A significant body of research has focused on the anticancer potential of quinazolinone derivatives. Many compounds from this class have been shown to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in cancer therapy.[1] The ability to easily modify the 2-position of the quinazolinone core through S-alkylation allows for the fine-tuning of inhibitory activity and selectivity.

Conclusion

This compound is a heterocyclic compound of significant interest due to its versatile chemical reactivity and its potential as a scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, along with practical, validated protocols for its synthesis and key chemical transformations. The ability to readily derivatize the mercapto group through reactions like S-alkylation makes this compound an invaluable starting material for the generation of compound libraries for drug discovery programs, particularly in the pursuit of novel anticancer agents. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this promising molecular framework.

References

- Supporting Information for [Title of a relevant scientific article providing melting points for analogous compounds]. [Provide full citation if a specific article is identified]

-

Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin - ijarsct. Available at: [Link]

-

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate - MDPI. Available at: [Link]

- Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Available at: [Provide a valid URL if a specific article is identified]

Sources

Biological activity of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one derivatives

An In-depth Technical Guide to the Biological Activity of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one Derivatives

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone nucleus is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention from medicinal chemists due to their therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[2][3][4][5] This guide focuses specifically on derivatives of this compound, a class of compounds that combines the robust quinazolinone core with a mercapto group amenable to diverse chemical modifications, offering a fertile ground for developing novel therapeutic agents. We will delve into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these promising molecules, providing field-proven insights for researchers and drug development professionals.

Core Synthesis Strategies

The synthesis of 2-mercapto-quinazolin-4(3H)-one derivatives is typically achieved through a multi-step process that is both efficient and versatile. The foundational step involves the condensation of anthranilic acid with an appropriate isothiocyanate to form the core 2-thioxo-dihydroquinazolinone structure. Subsequent modifications, primarily S-alkylation at the mercapto position, allow for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's biological and pharmacokinetic properties.

General Synthetic Workflow

The primary synthetic route involves two key transformations:

-

Cyclization: Reaction of anthranilic acid with 4-methoxyphenyl isothiocyanate to form the this compound core. This is often performed under reflux in a suitable solvent like ethanol.[6]

-

Derivatization: The mercapto group (-SH) is then reacted with various electrophiles (e.g., alkyl halides, acyl halides) to yield a library of S-substituted derivatives.[7][8] This step is crucial for exploring the structure-activity relationship.

Experimental Protocol: Synthesis of 2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide Derivatives

This protocol describes a typical procedure for synthesizing S-substituted derivatives from the 2-mercapto quinazolinone core. The choice of a base like potassium carbonate and a polar aprotic solvent like acetone or DMF is critical for facilitating the nucleophilic substitution reaction at the sulfur atom.

Materials:

-

2-mercapto-3-(aryl)quinazolin-4(3H)-one (1 mmol)

-

2-chloro-N-(substituted)acetamide (1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Acetone (10 mL)

Procedure:

-

A mixture of 2-mercapto-3-(aryl)quinazolin-4(3H)-one (1 mmol) and the appropriate 2-chloro-N-(substituted)acetamide (1 mmol) is prepared in 10 mL of acetone.[7]

-

Potassium carbonate (2 mmol) is added to the mixture to act as a base.[7]

-

The reaction mixture is stirred at room temperature for 10–12 hours.[7]

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting solid is washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure product.

Antimicrobial and Antitubercular Activity

A significant area of investigation for 2-mercapto-quinazolinones is their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[9][10][11] These compounds have been identified as inhibitors of the mycobacterial respiratory chain, a novel and promising target for antitubercular drug development.

Mechanism of Action: Inhibition of Type II NADH Dehydrogenase (NDH-2)

The primary mechanism of action for this class of compounds is the inhibition of the Type II NADH Dehydrogenase (NDH-2) enzyme.[9][12] Mtb possesses two NDH-2 enzymes which are critical for respiratory metabolism.[10][11] By inhibiting NDH-2, these compounds disrupt the transfer of electrons from NADH into the respiratory pathway, leading to a depletion of cellular ATP levels and ultimately bacterial death.[9][12] Enzyme kinetic studies have shown noncompetitive inhibition, suggesting the compounds bind to an allosteric site on the enzyme.[10][13]

Structure-Activity Relationship (SAR) for Antitubercular Activity

Medicinal chemistry campaigns have elucidated key structural features required for potent anti-Mtb activity:

-

Bulky Lipophilic Groups: A large, bulky, and lipophilic group attached to the quinazolinone core, often via an amide linker from the mercapto group, is essential for good whole-cell potency. For example, derivatives with cyclohexyl and cycloheptyl groups showed strong activity, while smaller rings like cyclopentyl were less potent.[9]

-

S-Linker: The nature of the linker between the sulfur atom and the terminal lipophilic group influences activity. The addition of a methylene bridge has been shown to improve the minimum inhibitory concentration (MIC).[9]

-

Quinazolinone Core: Modifications to the quinazolinone ring itself are also critical, though less explored.

Table 1: Antitubercular Activity of 2-Mercapto-Quinazolinone Derivatives

| Compound ID | R1 Group (at S-linker) | Mtb Whole-Cell MIC (μM) | Reference |

|---|---|---|---|

| 1 | Cyclohexyl | 0.78 | [9] |

| 4 | Cycloheptyl | 0.78 | [9] |

| 5 | Cyclopentyl | 3.1 | [9] |

| 6 | Cyclobutyl | 6.3 |[9] |

Anticancer Activity

The quinazolinone scaffold is present in approved anticancer drugs like gefitinib and erlotinib, which are EGFR kinase inhibitors.[7] Derivatives of 2-mercapto-quinazolinone have also been extensively evaluated for their antiproliferative activity against various cancer cell lines.

Mechanism of Action: Multi-Targeting Potential

The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

-

EGFR Kinase Inhibition: Many quinazolinone derivatives are designed to compete with ATP at the kinase domain of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling pathways like PI3K/Akt and MAPK, which are crucial for cell growth and division.[14]

-

DHFR Inhibition: Some derivatives have shown inhibitory activity against Dihydrofolate Reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids.[15] Inhibition of DHFR disrupts DNA synthesis and leads to apoptosis.

In Vitro Antiproliferative Activity

A novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones demonstrated significant antitumour properties.[7] The presence of electron-withdrawing groups on the phenyl ring of the N-phenyl acetamide side chain was found to be favorable for activity.

Table 2: In Vitro Anticancer Activity (Mean GI₅₀, µM)

| Compound ID | Key Substituent | Mean GI₅₀ (µM) | Reference |

|---|---|---|---|

| 7 | N-(4-Chlorophenyl)thioacetamide | 17.90 | [7] |

| 19 | N-(3,4,5-trimethoxybenzyl)thiopropanamide | 6.33 | [7] |

| Gefitinib | Standard Drug | 3.24 | [7] |

| Erlotinib | Standard Drug | 7.29 |[7] |

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key factor in many diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Substituted 2-mercapto-4(3H)-quinazolinones have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, often through selective inhibition of COX-2.[4]

Mechanism of Action: COX-1/COX-2 Inhibition

The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies have shown that these compounds can fit well into the active site of the COX-2 enzyme.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Animals:

-

Wistar albino rats (150-200 g)

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compounds, suspended in a 0.5% carboxymethyl cellulose (CMC) solution, are administered orally at a specified dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a reference group receives a standard drug like diclofenac sodium.[4]

-

One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Table 3: Anti-inflammatory Activity of 2-Mercapto-Quinazolinone Derivatives

| Compound ID | Key Substituent | In Vivo Anti-inflammatory ED₅₀ (mmol/kg) | COX-2 Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1 | 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide | 0.16 | 0.15 | [4] |

| 13 | N-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide | 0.22 | 0.13 | [4] |

| 17 | N-(4-Fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide | 0.23 | 0.11 | [4] |

| Celecoxib | Standard Drug | 0.22 | 0.09 |[4] |

Anticonvulsant Activity

Quinazolinone derivatives, including the historical sedative-hypnotic methaqualone, have a well-documented profile of CNS activity.[16][17] Modern research has focused on designing new derivatives with potent anticonvulsant properties and a better safety profile.

Screening and Potential Mechanism

Anticonvulsant activity is typically assessed using standard animal models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[18][19] While the exact mechanism can vary, many anticonvulsant quinazolinones are thought to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[18]

Structure-Activity Relationship for Anticonvulsant Activity

Studies have shown that substitutions at both the 2 and 3 positions of the quinazolinone ring are critical for anticonvulsant activity. For 2-mercapto derivatives, the nature of the S-alkylation can significantly impact potency and neurotoxicity. A study on 2-mercapto-3-aryl quinazolinones revealed that compounds with specific S-substituents showed significant protection in the PTZ-seizure threshold test.[2] The presence of a 3-aryl group with an ortho-substituent, such as in methaqualone, is often considered a key feature for CNS activity.[16][17]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and highly promising scaffold in medicinal chemistry. The ease of synthesis and derivatization at the 2-mercapto position allows for extensive exploration of structure-activity relationships. These compounds have demonstrated a remarkable breadth of biological activities, including potent antitubercular effects via NDH-2 inhibition, significant antiproliferative activity against cancer cells, robust anti-inflammatory properties through selective COX-2 inhibition, and promising anticonvulsant potential.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives, such as solubility and metabolic stability, which are often challenges for lipophilic compounds.[9][11] Further investigation into their precise molecular targets and off-target effects will be crucial for advancing the most promising candidates toward clinical development. The multi-targeting potential of this scaffold, particularly in the context of cancer and inflammatory diseases, suggests that these molecules could lead to the development of next-generation therapeutics with enhanced efficacy.

References

-

Murugesan, D., Ray, P. C., Bayliss, T., et al. (2018). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. ACS Infectious Diseases. [Link][9][12][13]

-

VIVO. (2018). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. VIVO Collaboration. [Link][10]

-

University of Dundee. (2018). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. Discovery Research Portal. [Link][11]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Source not specified. [Link][3]

-

Alafeefy, A. M., Kadi, A. A., El-Azab, A. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. European Journal of Medicinal Chemistry. [Link][4]

-

Murugesan, D., Ray, P. C., Bayliss, T., et al. (2018). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. PMC - NIH. [Link]

-

Al-Suwaidan, I. A., Kadi, A. A., El-Azab, A. S., et al. (2016). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][7]

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2022). ResearchGate. [Link]

-

Gankidi, P., Goli, V. B. R., Palle, S., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link][14]

-

Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (n.d.). ijarsct. [Link][8]

-

Murugesan, D., Ray, P. C., Bayliss, T., et al. (2018). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. ACS Infectious Diseases. [Link]

-

SAR of 2-mercapto-quinazolin-4-one with anticancer activity. (n.d.). ResearchGate. [Link]

-

Kumar, A., Sharma, S. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link][1]

-

Singh, A., Prajapati, S. K., Namdeo, K. P., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link][5]

-

Glavaš, M., Smoljan, G., Bešlo, D., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online. [Link]

-

Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., et al. (2009). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

-

Bîcu, E., Vlase, L., Vodnar, D. C., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link][6]

-

Wolfe, J. F., Rathman, T. L., Sleevi, M. C., et al. (1981). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. [Link][16]

-

SAR of 2-mercapto-quinazolin-4-one with anticancer activity. (n.d.). ResearchGate. [Link][15]

-

View of Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3-phenyl-4(3H)Quinazolinone. (n.d.). Journal of Al-Nahrain University. [Link]

-

Hassanzadeh, F., Khodarahmi, G., & Rostami, M. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

-

Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. (n.d.). ResearchGate. [Link][2]

-

2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... (n.d.). ResearchGate. [Link]

-

Al-Ostath, A., Al-Qawasmeh, R. A., Hassan, W., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. (2013). PubMed. [Link]

-

Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (2025). ResearchGate. [Link]

-

2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. (n.d.). PubChem. [Link]

-

Caruntu, S., Bencze, L. C., Borcan, F., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PubMed Central. [Link][18]

-

Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (n.d.). RSC Publishing. [Link]

-

Abuelizz, H. A., Marzouk, M., Anouar, E. H., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. [Link][19]

-

Wolfe, J. F., Rathman, T. L., Sleevi, M. C., et al. (1981). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. PubMed. [Link][17]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Al-Salem, H. S., El-Abadelah, M. M., Taha, M. O., et al. (2016). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. MDPI. [Link]

-

Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. (1998). PubMed. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). MDPI. [Link]

-

Mahato, A. K., Srivastava, B., & Shanthi, C. N. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]

Sources

- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. [vivo.weill.cornell.edu]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]